molecular formula C14H11F2NO5S2 B2807356 Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate CAS No. 303151-26-0

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate

Cat. No.: B2807356
CAS No.: 303151-26-0
M. Wt: 375.36
InChI Key: CWLHFPVWXXDYFN-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate is a complex organic compound characterized by its molecular formula C14H11F2NO5S2. This compound is notable for its unique structure, which includes a thienyl group, a difluoroanilino group, and a sulfonyl acetate moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate typically involves multiple steps, starting with the preparation of the thienyl core. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the sulfonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of corresponding thiol or amine derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate can be used as a probe to study biological systems. Its fluorescence properties make it suitable for imaging and tracking cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to design drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate exerts its effects involves its interaction with specific molecular targets. The difluoroanilino group can bind to receptors or enzymes, modulating their activity. The sulfonyl group can participate in redox reactions, influencing cellular processes.

Molecular Targets and Pathways:

  • Receptors: Binding to specific receptors can lead to changes in signal transduction pathways.

  • Enzymes: Inhibition or activation of enzymes can alter metabolic pathways.

  • Redox Reactions: Participation in redox reactions can affect oxidative stress and cellular respiration.

Comparison with Similar Compounds

  • Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate: is structurally similar to other sulfonyl acetate derivatives, such as Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-4-thienyl}sulfonyl)acetate and Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-5-thienyl}sulfonyl)acetate.

Uniqueness: What sets this compound apart from its analogs is its specific arrangement of functional groups, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-[(3,4-difluorophenyl)carbamoyl]thiophen-3-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO5S2/c1-22-12(18)7-24(20,21)11-4-5-23-13(11)14(19)17-8-2-3-9(15)10(16)6-8/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLHFPVWXXDYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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